molecular formula C11H8N2O5 B107822 Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 16134-01-3

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No. B107822
CAS RN: 16134-01-3
M. Wt: 248.19 g/mol
InChI Key: NOGQBLIKIZVQKT-UHFFFAOYSA-N
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Description

“Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H8N2O5 . It has a molecular weight of 248.19 .


Molecular Structure Analysis

The molecular structure of “Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate” consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The exact structural analysis is not available in the search results.


Physical And Chemical Properties Analysis

“Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate” has a melting point of 198-199 °C . Its boiling point is predicted to be 405.3±45.0 °C . The density of the compound is predicted to be 1.463±0.06 g/cm3 . The pKa value is predicted to be -4.01±0.70 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate has been synthesized through various methods. For instance, the reaction of methyl isocyanoacetate with nitrophthalic anhydrides, followed by esterification and hydrolysis, was employed to create nitro-1, 2-dihydro-1-oxoisoquinoline-3-carboxylate compounds (Nunami et al., 1979).

  • Molecular and Crystal Structures : The molecular and crystal structures of certain derivatives, such as methyl 3-aroyl-4-oxo-1,4-dihydroquinoline-2-carboxylates, have been studied. These studies revealed no hydrogen bonds in the crystals of the compounds obtained and provided insights into possible hydrogen bonding in concentrated solutions (Boteva et al., 2014).

Antimicrobial and Anticancer Properties

  • Antibacterial Properties : Research has demonstrated the antibacterial properties of derivatives of methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. For example, certain 8-nitrofluoroquinolone derivatives showed interesting antibacterial activity against gram-positive and/or gram-negative strains (Al-Hiari et al., 2007).

  • Breast Anticancer Activity : Some derivatives have been tested for their anticancer effect against the breast cancer MCF-7 cell line, showing significant activity (Gaber et al., 2021).

Chemical Properties and Reactions

  • Electrochemical Conversions : Studies on the electrochemical reduction and oxidation of derivatives, including the nitro derivatives of quinoline, have been conducted. These studies provide valuable insights into the electrochemical behavior of these compounds (Stradiņš et al., 2001).

  • Novel Syntheses and Reactions : Research has focused on the development of novel syntheses and reactions involving methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate and its derivatives. This includes the study of quaternary nitrogen heterocycles and various methylation products (Bunting & Meathrel, 1974).

Safety And Hazards

The safety data sheet for “Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate” suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . The chemical should be stored and handled with appropriate safety measures .

properties

IUPAC Name

methyl 8-nitro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5/c1-18-11(15)7-5-9(14)6-3-2-4-8(13(16)17)10(6)12-7/h2-5H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGQBLIKIZVQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347213
Record name Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

CAS RN

16134-01-3
Record name Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
O Taleb, M Maammar, C Klein, M Maitre… - International Journal of …, 2021 - mdpi.com
Xanthurenic acid (XA) is a metabolite of the kynurenine pathway (KP) synthetized in the brain from dietary or microbial tryptophan that crosses the blood-brain barrier through carrier-…
Number of citations: 15 www.mdpi.com
L Zheng, C Yu, Y Zhan, X Deng… - … –A European Journal, 2017 - Wiley Online Library
A series of foldamers of 8‐amino‐2‐quinoline carboxylic acid were stapled by intramolecular ring‐closing olefin metathesis to generate the constrained aromatic foldamers with varying …
JM Hartmann - 2018 - d-nb.info
The coordination compounds of metal cations have been known and explored for a long time, laying the foundation for supramolecular chemistry before it was recognized as its own …
Number of citations: 4 d-nb.info
A Kanwar - 2018 - search.proquest.com
Infectious diseases continue to be a major concern worldwide. They are the second leading cause of death after heart disease. Factors such as an increasing global population, travel, …
Number of citations: 3 search.proquest.com
O Taleb, M Maammar, D Brumaru, JJ Bourguignon… - PLoS …, 2012 - journals.plos.org
Xanthurenic acid (XA) is a metabolite of the tryptophan oxidation pathway through kynurenine and 3-hydroxykynurenine. XA was until now considered as a detoxification compound and …
Number of citations: 26 journals.plos.org
HM Grimm - 2019 - search.proquest.com
Peptides and proteins are advantageous as biomaterials due to their biocompatibility and flexible nature. A growing understanding of sequence/structure relationships and the …
Number of citations: 4 search.proquest.com

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